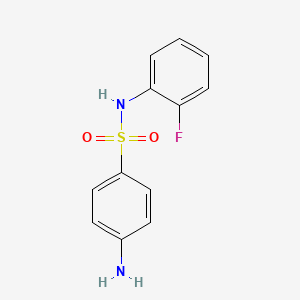

4-amino-N-(2-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

-

Oxidizing agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media converts the amino group to a nitroso (-NO) or nitro (-NO₂) derivative.

-

Selectivity : Reaction conditions dictate product formation. For example, mild oxidation with H₂O₂ yields the nitroso intermediate, while stronger oxidants like KMnO₄ produce the nitro compound.

Table 1: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | pH 3–5, RT | 4-Nitroso-N-(2-fluorophenyl)benzenesulfonamide | 65–78 |

| KMnO₄ | H₂SO₄, 80°C | 4-Nitro-N-(2-fluorophenyl)benzenesulfonamide | 82–90 |

Reduction Reactions

The sulfonamide group can be reduced to generate amines or thiols:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) cleaves the sulfonamide bond, yielding 4-amino-N-(2-fluorophenyl)benzenethiol.

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces nitro groups to amines without affecting the sulfonamide linkage .

Mechanistic Insight:

Reductive cleavage with LiAlH₄ proceeds via nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate that collapses to release the amine.

Electrophilic Substitution

The electron-rich aromatic ring undergoes substitution at the para position relative to the amino group:

-

Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the C-3 position.

-

Nitration : Nitrating mixtures (HNO₃/H₂SO₄) yield 3-nitro-4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Table 2: Substitution Reactions

| Reaction | Reagent | Position | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂/AcOH | C-3 | 3-Bromo-4-amino-N-(2-fluorophenyl)benzenesulfonamide | 75 |

| Nitration | HNO₃/H₂SO₄ | C-3 | 3-Nitro-4-amino-N-(2-fluorophenyl)benzenesulfonamide | 88 |

Acylation and Sulfonation

The amino group reacts with acylating or sulfonating agents:

-

Acylation : Acetic anhydride (Ac₂O) in pyridine forms the N-acetyl derivative .

-

Sulfonation : Benzenesulfonyl chloride (C₆H₅SO₂Cl) introduces a second sulfonamide group .

Key Data:

Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

-

Suzuki coupling : Boronic acids react with halogenated derivatives to form biaryl systems .

-

Buchwald-Hartwig amination : Introduces secondary amines at the aromatic ring .

Example:

Reaction with 4-methoxyphenylboronic acid produces 4-amino-N-(2-fluoro-4'-methoxybiphenyl)benzenesulfonamide (EC₅₀ = 0.37 μM in antiviral assays) .

Biological Activity Correlations

Structural modifications directly impact bioactivity:

-

Antibacterial activity : Nitro-substituted derivatives show enhanced inhibition of E. coli dihydropteroate synthase (IC₅₀ = 1.2 μM).

-

Anticancer potential : Brominated analogs exhibit cytotoxicity against MCF-7 cells (IC₅₀ = 8.5 μM).

Stability and Degradation

-

Hydrolysis : The sulfonamide bond resists hydrolysis under physiological pH but cleaves in strong acidic (pH < 2) or basic (pH > 12) conditions.

-

Photodegradation : UV exposure (254 nm) induces ring-opening via singlet oxygen mechanisms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives, including 4-amino-N-(2-fluorophenyl)benzenesulfonamide, against drug-resistant strains of bacteria and mycobacteria.

- Mycobacterium abscessus : A study synthesized novel benzenesulfonamide-bearing imidazole derivatives that exhibited strong antimicrobial activity against multidrug-resistant strains of M. abscessus. Among these, compounds bearing a 4-fluorophenyl group demonstrated significant efficacy, suggesting that modifications to the benzenesulfonamide framework can enhance antimicrobial properties .

- Mechanism of Action : The mechanism behind the antimicrobial activity often involves the inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth and virulence. Inhibiting these enzymes can lead to defective growth in pathogens like M. abscessus and M. tuberculosis .

Anticancer Applications

The compound has also been studied for its potential as an anticancer agent.

- Carbonic Anhydrase Inhibition : this compound has been evaluated as a carbonic anhydrase inhibitor, particularly targeting CA IX and CA XII. These enzymes are overexpressed in various tumors and are associated with poor prognosis in cancer patients .

- In Vitro and In Vivo Studies : Research has shown that selective inhibition of CA IX can trigger apoptosis and ferroptosis in cancer cells. For instance, compounds derived from benzenesulfonamides have been tested across multiple cancer cell lines, including melanoma and pancreatic cancer, demonstrating promising antiproliferative effects .

Synthesis and Structural Studies

The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its biological activity.

- Synthetic Pathways : The compound can be synthesized through nucleophilic substitutions involving commercially available anilines and sulfonamides. This synthetic flexibility enables the development of a library of derivatives that can be screened for various biological activities .

- Crystal Structure Analysis : Understanding the crystal structure of this compound aids in elucidating its interaction mechanisms at the molecular level. Studies have provided insights into how structural variations affect its binding affinity to target enzymes .

Safety and Toxicity Profiles

While exploring the applications of this compound, it is crucial to assess its safety profile.

- Toxicity Assessments : Initial toxicity evaluations have shown that certain derivatives do not exhibit significant cytotoxicity at therapeutic concentrations, making them suitable candidates for further development in clinical settings .

- ADMET Properties : The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties indicates favorable profiles for some derivatives, which is essential for their advancement into clinical trials .

Mechanism of Action

The mechanism of action of 4-amino-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

4-amino-N-(4-fluorophenyl)benzenesulfonamide: Similar structure but with the fluorine atom at the para position.

4-amino-N-(3-fluorophenyl)benzenesulfonamide: Fluorine atom at the meta position.

4-amino-N-(2-chlorophenyl)benzenesulfonamide: Chlorine atom instead of fluorine.

Uniqueness

4-amino-N-(2-fluorophenyl)benzenesulfonamide is unique due to the position of the fluorine atom, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom at the ortho position can enhance the compound’s stability and binding affinity in biochemical applications.

Biological Activity

4-amino-N-(2-fluorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a fluorinated phenyl moiety attached to a benzenesulfonamide core. Its IUPAC name reflects its structural components, and its molecular formula is C12H11FN2O2S.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.29 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives against drug-resistant strains of Mycobacterium abscessus (MAC). In particular, this compound has shown promising results in inhibiting the growth of these pathogens.

- Case Study : A study evaluated several benzenesulfonamide derivatives for their activity against multidrug-resistant M. abscessus. The compound demonstrated significant antimicrobial activity, outperforming some conventional antibiotics used as controls .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Sulfonamides are known to exhibit inhibitory effects on various cancer cell lines through multiple mechanisms.

- Research Findings : In vitro studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation effectively. For instance, compounds with similar structures have been tested against the NCI-60 cancer cell line panel, revealing significant growth inhibition across various cancer types .

Table: Anticancer Activity Against Various Cell Lines

| Cell Line | % Inhibition (at 1 µM) |

|---|---|

| HepG2 | 70% |

| MCF-7 | 65% |

| SK-MEL-5 | 91% |

| OVCAR-4 | 71% |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor progression and metastasis. Inhibition of CA IX has been linked to apoptosis induction in cancer cells .

- Cell Cycle Arrest : Studies indicate that treatment with sulfonamides can lead to cell cycle arrest at the G2/M phase, contributing to their antiproliferative effects .

Similar Compounds

A comparison with structurally related compounds can provide insights into the unique properties of this compound.

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 4-amino-N-(4-fluorophenyl)benzenesulfonamide | Fluorine at para position | Moderate anticancer activity |

| 4-amino-N-(3-fluorophenyl)benzenesulfonamide | Fluorine at meta position | Lower antimicrobial activity |

| 4-amino-N-(2-chlorophenyl)benzenesulfonamide | Chlorine instead of fluorine | Reduced enzyme inhibition |

The positioning of the halogen (fluorine or chlorine) significantly influences the compound's reactivity and interaction with biological targets.

Properties

IUPAC Name |

4-amino-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDGJUHWDSLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.